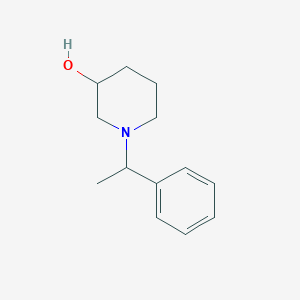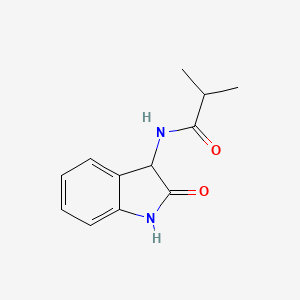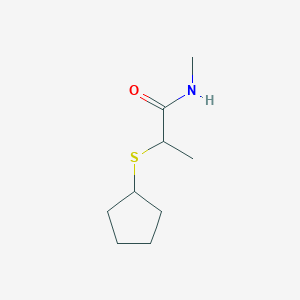
1-(1-Phenylethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)piperidin-3-ol, also known as PEPO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. PEPO has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a variety of fields.
Mechanism of Action
1-(1-Phenylethyl)piperidin-3-ol is thought to exert its effects through its interaction with the dopamine and norepinephrine systems. Specifically, it has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, it has been found to inhibit the reuptake of norepinephrine, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-Phenylethyl)piperidin-3-ol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine and norepinephrine systems, it has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Advantages and Limitations for Lab Experiments
1-(1-Phenylethyl)piperidin-3-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been found to have a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of 1-(1-Phenylethyl)piperidin-3-ol in research. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 1-(1-Phenylethyl)piperidin-3-ol. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol and its effects on the dopamine and norepinephrine systems. Other potential areas of research include the development of new antioxidants and the use of 1-(1-Phenylethyl)piperidin-3-ol in the treatment of conditions associated with oxidative stress. Overall, 1-(1-Phenylethyl)piperidin-3-ol is a promising compound for further research in a variety of fields.
Synthesis Methods
1-(1-Phenylethyl)piperidin-3-ol can be synthesized through a multi-step process involving the reaction of piperidine with phenethyl bromide, followed by reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce 1-(1-Phenylethyl)piperidin-3-ol in both small and large quantities.
Scientific Research Applications
1-(1-Phenylethyl)piperidin-3-ol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders. 1-(1-Phenylethyl)piperidin-3-ol has been found to have a modulatory effect on the dopamine and norepinephrine systems, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of conditions such as depression and anxiety.
properties
IUPAC Name |
1-(1-phenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYBUKJXSWDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)